N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine
Description
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
N-[(5-bromo-7-methyl-1H-indol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H15BrN2/c1-3-14-7-11-6-9-5-10(13)4-8(2)12(9)15-11/h4-6,14-15H,3,7H2,1-2H3 |
InChI Key |
BABOYAZHZWCPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=C(N1)C(=CC(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine typically involves the following steps:
Bromination: The starting material, 7-methylindole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formylation: The brominated product is then formylated at the 2-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).
Reductive Amination: The formylated product undergoes reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The bromine and methyl groups may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the ethanamine group, making it less versatile in biological applications.
7-Methylindole: Lacks the bromine atom, affecting its reactivity and biological properties.
2-Methylindole: Lacks both the bromine and ethanamine groups, resulting in different chemical and biological behaviors.
Uniqueness
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is unique due to the presence of both the bromine and methyl groups on the indole ring, along with the ethanamine group. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine, an indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Indole derivatives typically exert their biological effects through interactions with various molecular targets. The mechanisms include:
- Receptor Binding : Indole derivatives can bind to multiple receptors, influencing cellular signaling pathways.
- Enzyme Interaction : They may act as enzyme inhibitors or activators, affecting metabolic pathways.
- Gene Expression Modulation : These compounds can alter gene expression profiles, impacting cellular function and behavior.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : May reduce inflammation by modulating cytokine production.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(5-Br-7-Me-Indol) | 16 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| N-(5-Br-7-Me-Indol) | 20 | Escherichia coli |
| N-(5-Br-7-Me-Indol) | 25 | Candida albicans |
These results indicate that the compound possesses significant antimicrobial activity, particularly against MRSA .
Anticancer Activity
The compound was also investigated for its antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; disrupts microtubule dynamics |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.86 | Inhibits tubulin polymerization |
The findings suggest that this compound has potent anticancer activity, comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
In vivo studies indicated that the compound could significantly reduce paw edema in carrageenan-induced inflammation models. The results showed a dose-dependent inhibition of edema, suggesting potential therapeutic applications in treating inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various indole derivatives, including this compound. The compound demonstrated promising antibacterial activity against MRSA and exhibited low cytotoxicity in human cell lines, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Cancer Therapeutics
Another investigation highlighted the compound's ability to induce cell cycle arrest in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution post-treatment with varying concentrations of this compound. Results confirmed significant G2/M phase arrest, indicating its potential as a chemotherapeutic agent targeting microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
